molecular formula C21H31N3O5S B2818228 Ethyl 4-[[3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoyl]amino]piperidine-1-carboxylate CAS No. 1214870-32-2

Ethyl 4-[[3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoyl]amino]piperidine-1-carboxylate

Cat. No.: B2818228
CAS No.: 1214870-32-2
M. Wt: 437.56
InChI Key: YGXVEZAASMAESI-UHFFFAOYSA-N
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Description

This compound is a derivative of piperidine, which is a common structure in many pharmaceuticals . It contains an ethyl ester group, a sulfonylamino group, and a phenylethenyl group. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions.


Molecular Structure Analysis

The compound’s structure can be deduced from its IUPAC name. It contains a piperidine ring, which is a six-membered ring with one nitrogen atom. Attached to this ring is an ethyl ester group, a sulfonylamino group, and a phenylethenyl group. The (E) in the name indicates the configuration of the double bond in the phenylethenyl group .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. The ester could undergo hydrolysis, the amide bond might be susceptible to both acid and base hydrolysis, and the double bond in the phenylethenyl group could participate in addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as its polarity, size, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Synthesis and Evaluation as Anticancer Agents

Ethyl 4-[[3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoyl]amino]piperidine-1-carboxylate derivatives have been synthesized and evaluated for their potential as anticancer agents. These compounds were synthesized through a series of chemical reactions, including the conversion of ethyl 1-[(4-methylphenyl)sulfonyl]-4-piperidine carbohydrazides and the reaction with a variety of aryl amine to synthesize propanamides. The synthesized compounds showed promising anticancer activity, particularly compounds 6h, 6j, and 6e, which demonstrated strong anticancer activity in comparison to the reference drug, doxorubicin. Further in vivo studies are suggested to ascertain their therapeutic usefulness (Rehman et al., 2018).

Enzyme Inhibition for Neurodegenerative Disorders

Synthesis and Enzyme Inhibition Activity

The compound has been involved in the synthesis of new N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives. These derivatives were evaluated for their enzyme inhibition activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant in neurodegenerative disorders such as Alzheimer's disease. The synthesized compounds showed potential as inhibitors, with molecular docking studies confirming their binding interactions with AChE and BChE human proteins, indicating potential applications in treating neurodegenerative diseases (Khalid et al., 2014).

Antibacterial Activity

Synthesis and Antibacterial Activity

this compound derivatives have also shown potential in antibacterial applications. Compounds such as ethyl 4-amino-5-cyano-2-(methylthio)thiophene-3-carboxylate and others have been synthesized and characterized, with reported antibacterial activities. The synthesized compounds were tested against various bacterial strains, showing promising results and potential for further development as antibacterial agents (Al-Adiwish et al., 2012).

Properties

IUPAC Name

ethyl 4-[[3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoyl]amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O5S/c1-4-29-21(26)24-13-10-18(11-14-24)22-20(25)19(16(2)3)23-30(27,28)15-12-17-8-6-5-7-9-17/h5-9,12,15-16,18-19,23H,4,10-11,13-14H2,1-3H3,(H,22,25)/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGXVEZAASMAESI-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)C(C(C)C)NS(=O)(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N1CCC(CC1)NC(=O)C(C(C)C)NS(=O)(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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